molecular formula C13H13NO4 B12695382 Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- CAS No. 62969-59-9

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-

Cat. No.: B12695382
CAS No.: 62969-59-9
M. Wt: 247.25 g/mol
InChI Key: UQCUKMDADXRDSD-UHFFFAOYSA-N
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Description

Properties

CAS No.

62969-59-9

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-[(2-oxo-1H-quinolin-7-yl)oxy]butanoic acid

InChI

InChI=1S/C13H13NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3-6,8H,1-2,7H2,(H,14,15)(H,16,17)

InChI Key

UQCUKMDADXRDSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolones with butanoic acid derivatives under specific conditions . The reaction typically requires the presence of catalysts and specific solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinoline-Based Analogues

a) Butanoic acid, 4-[(1,2-dihydro-2-oxo-6-quinolinyl)oxy]-, 2-ethoxyethyl ester
  • CAS : 68749-47-3
  • Formula: C₁₇H₁₉NO₅
  • Key Differences: Substituent Position: The quinoline oxygen is at position 6 (vs. 7 in the target compound), altering electronic distribution. Functional Group: This analogue is an ester (2-ethoxyethyl ester), whereas the target compound is a free carboxylic acid. Molecular Weight: Higher (317.34 g/mol) due to the ester group, impacting lipophilicity and metabolic stability .
b) Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy]-, 2-ethoxyethyl ester
  • CAS : 68749-37-1
  • Formula: C₁₇H₂₁NO₅
  • Key Differences: Ring Saturation: The quinoline ring is partially hydrogenated (tetrahydro), increasing solubility but reducing aromatic conjugation. Applications: Such modifications are often explored to enhance bioavailability in drug candidates .

Heterocyclic Variants

a) Butanoic acid, 4-[(1,2-dihydro-2-oxo-3-propyl-6-quinoxalinyl)oxy]-
  • CAS : 123225-18-3
  • Formula : C₁₅H₁₈N₂O₄
  • Key Differences: Heterocycle: Quinoxaline (two nitrogen atoms at positions 1 and 4) replaces quinoline, altering polarity and hydrogen-bonding capacity.
b) Butanoic acid, 4-[(2,3-dihydro-3,3-dimethyl-2-oxo-1H-indol-5-yl)oxy]-
  • CAS : 72908-74-8
  • Formula: C₁₄H₁₇NO₄
  • Key Differences: Core Structure: Indole ring system (benzene fused to pyrrole) instead of quinoline, modifying π-π stacking interactions. Physical Properties: Predicted pKa = 4.59 and density = 1.209 g/cm³, comparable to the target compound but with higher steric bulk due to dimethyl groups .

Functional Group Variations

a) 4-(4-Chloro-2-methylphenoxy)butanoic acid
  • CAS : 94-81-5
  • Formula : C₁₀H₁₃ClO₃
  • Key Differences: Aromatic Substituent: A chlorinated biphenyl ether replaces the quinoline system, simplifying the structure but reducing planar rigidity. Applications: Used as a herbicide (e.g., MCPB), demonstrating divergent biological roles compared to pharmaceutically relevant quinoline derivatives .
b) 4-Butanoyloxybutanoic acid
  • CID : 57228923
  • Formula : C₈H₁₄O₄
  • Key Differences: Esterification: A linear butanoyloxy group replaces the heterocyclic moiety, resulting in a simpler, aliphatic structure with lower molecular weight (174.19 g/mol) .

Research Implications

  • Pharmaceutical Development: The target compound’s free acid group and 7-quinolinyl substitution may favor ionic interactions in biological systems, unlike esterified analogues designed for prodrug strategies .
  • Agrochemical vs. Pharmaceutical Use: Structural nuances (e.g., chlorophenoxy in MCPB vs. quinoline in brexpiprazole impurities) dictate application-specific optimization .

Biological Activity

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-, also known as 4-[(2-oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic acid, is a compound characterized by its unique structural combination of butanoic acid and a quinoline derivative. Its molecular formula is C13H13NO4C_{13}H_{13}NO_{4} with a molecular weight of approximately 247.25 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features a quinoline ring linked through an ether bond to the butanoic acid moiety. This structural configuration is believed to contribute to its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
CAS Number62969-59-9
AppearanceSolid (white to off-white)
Storage ConditionRefrigerator

Biological Activities

Research indicates that butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cardiovascular Effects : Interaction studies have revealed that this compound may influence pathways related to cardiovascular health. It has been noted as an impurity in Cilostazol, a drug used for treating intermittent claudication, leading researchers to explore its pharmacological effects in cardiovascular applications .
  • Cell Signaling Modulation : The compound may interact with various biological targets, influencing cell signaling pathways and cellular proliferation. Such interactions could be pivotal in understanding its role in disease modulation.

Case Studies

Several studies have investigated the biological activity of related compounds and their mechanisms:

  • Study on Quinoline Derivatives : A study published in Nature examined the effects of quinoline derivatives on Plasmodium falciparum, revealing that modifications in structure can significantly affect antimalarial activity . While this study did not directly test butanoic acid, it highlights the importance of structural features in biological activity.
  • Pharmacological Screening : In vitro assays have shown that compounds similar to butanoic acid can inhibit specific enzymes related to inflammation and cell proliferation. For instance, quinoline-based compounds have been studied for their ability to inhibit cyclooxygenase enzymes .

The mechanisms through which butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting a potential mechanism for this compound .
  • Receptor Interaction : The structural similarity to known receptor ligands indicates potential interactions with various receptors involved in cell signaling.

Comparison with Related Compounds

The following table compares butanoic acid with structurally similar compounds:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
Butanoic AcidC4H8O2Simple carboxylic acid structureBasic fatty acid structure
CilostazolC10H9ClN2O3SPhosphodiesterase inhibitorSpecific for cardiovascular applications
QuinineC20H24N2O2Alkaloid with antimalarial propertiesComplex bicyclic structure

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